molecular formula C13H21N3O B1434674 4-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)piperidine CAS No. 1443289-73-3

4-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)piperidine

Cat. No. B1434674
CAS RN: 1443289-73-3
M. Wt: 235.33 g/mol
InChI Key: OSCYBBBPSLAXBX-UHFFFAOYSA-N
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Description

The compound “1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride” has a similar structure . It has a molecular weight of 257.2 .


Molecular Structure Analysis

The compound “1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride” has a molecular formula of C10H22Cl2N2O .


Physical And Chemical Properties Analysis

The compound “1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride” is a solid . The compound “Tetrahydropyran” is a colourless liquid with a density of 0.880 g/cm^3, a melting point of -45 °C, and a boiling point of 88 °C .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Intermediate in Crizotinib Synthesis : This compound serves as a key intermediate in the synthesis of Crizotinib, an anticancer drug. A robust three-step synthesis process for the key intermediate has been developed, which includes nucleophilic aromatic substitution, hydrogenation, and iodination steps (Fussell et al., 2012).

  • Formation of Physiologically Active Compounds : Studies have explored the synthesis of physiologically active compounds, such as 1′-substituted 6-amino-spiro-4-(piperidine-4′)-2H,4H-pyrano[2,3-c]pyrazoles, through the condensation of substituted piperidin-4-ones, malononitrile, and pyrazolin-5-ones (Shestopalov et al., 2003).

  • Synthesis of Fluorescent Films : Compounds like 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols and their acrylates have been synthesized, which are promising as monomers for the preparation of fluorescent films (Soboleva et al., 2017).

  • One-Step Synthesis of 6-amino-5-cyanospiro Compounds : The compound has been used in a one-step synthesis process to create substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, a process that includes chemical and electrochemical condensation (Shestopalov et al., 2002).

Molecular Structure and Biological Activity

  • Anticholinesterase Agents : Pyrazoline derivatives, including those containing the piperidine moiety, have been synthesized and evaluated for their anticholinesterase effects, showing potential for treating neurodegenerative disorders (Altıntop, 2020).

  • Molecular Structure Investigations : Studies involving the synthesis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been conducted. These studies focus on understanding intermolecular interactions and molecular packing (Shawish et al., 2021).

  • Drug Metabolite Exposure Studies : Research on (R)-4-((4-(((4-((tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol, a serotonin-4 receptor partial agonist, has provided insights into the metabolism, binding, and permeability of drug metabolites using physiologically based pharmacokinetic modeling (Obach et al., 2018).

  • Synthesis and Characterization of Biological Agents : Studies on the synthesis and characterization of new compounds incorporating the pyrazole moiety, and their biological activities against various diseases, have been conducted (Li et al., 2015).

  • Electrochemical Studies of Mannich Bases : Novel Mannich bases bearing the pyrazolone moiety have been synthesized and characterized, with electrochemical studies providing insights into their reduction mechanism in different mediums (Naik et al., 2013).

Safety and Hazards

The compound “1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride” has a GHS07 pictogram, a signal word of “Warning”, and a hazard statement of H302 .

properties

IUPAC Name

4-[1-(oxan-4-yl)pyrazol-4-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-5-14-6-2-11(1)12-9-15-16(10-12)13-3-7-17-8-4-13/h9-11,13-14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCYBBBPSLAXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN(N=C2)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)piperidine
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4-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)piperidine
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4-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)piperidine
Reactant of Route 4
4-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)piperidine
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4-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)piperidine
Reactant of Route 6
4-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)piperidine

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